trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
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Overview
Description
Trans-2-chloro-4-carboxymethylenebut-2-en-1,4-olide is the trans-isomer of 2-chloro-4-carboxymethylenebut-2-en-1,4-olide. It is a 2-chloro-4-carboxymethylenebut-2-en-1,4-olide and a chlorodienelactone. It derives from a trans-4-carboxymethylenebut-2-en-4-olide. It is a conjugate acid of a trans-2-chloro-4-carboxylatomethylenebut-2-en-1,4-olide(1-).
Scientific Research Applications
Biodegradation and Environmental Microbiology
Trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is identified in the context of environmental microbiology and biodegradation. It is a compound formed during the degradation of chlorosubstituted aromatic compounds by bacterial strains like Pseudomonas sp. Strain B13. This compound is a significant intermediate in the bacterial degradation pathways of chlorinated aromatic compounds, highlighting its importance in bioremediation and environmental clean-up processes (Schwein et al., 1988).
Microbial Metabolism Studies
Research into microbial metabolism has also focused on this compound. This compound is part of the metabolic pathway in bacteria like Alcaligenes eutrophus JMP 134, which metabolize chloroaromatic compounds. Such studies are essential for understanding how microorganisms can be used to degrade environmental pollutants (Pieper et al., 1991).
Enzyme Activity and Mechanism Studies
Enzymatic activities involving this compound are a key area of research. For instance, studies have shown enzyme activities converting this compound into its cis-isomer in certain bacterial strains. This research is crucial for understanding the enzymatic mechanisms involved in the transformation of chlorinated compounds in nature (Schmidt & Knackmuss, 1980).
Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, this compound is relevant in studies focused on chemical syntheses and reactions involving chlorinated compounds. These studies contribute to the broader understanding of reaction mechanisms and synthesis strategies in organic chemistry (Ishikawa et al., 2002).
Properties
CAS No. |
22752-93-8 |
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Molecular Formula |
C6H3ClO4 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
(2Z)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2- |
InChI Key |
ADSGHWJRPOXXTD-IHWYPQMZSA-N |
Isomeric SMILES |
C\1=C(C(=O)O/C1=C\C(=O)O)Cl |
SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Canonical SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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